(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenothiazine moiety, and a methoxybenzylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiazolidinone derivatives under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the methoxybenzylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-hydroxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-chlorobenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may enhance its reactivity and potential as a therapeutic agent compared to similar compounds.
Properties
Molecular Formula |
C26H20N2O3S3 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(3-oxo-3-phenothiazin-10-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H20N2O3S3/c1-31-18-12-10-17(11-13-18)16-23-25(30)27(26(32)34-23)15-14-24(29)28-19-6-2-4-8-21(19)33-22-9-5-3-7-20(22)28/h2-13,16H,14-15H2,1H3/b23-16- |
InChI Key |
OUSANOFUFYMWFL-KQWNVCNZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.